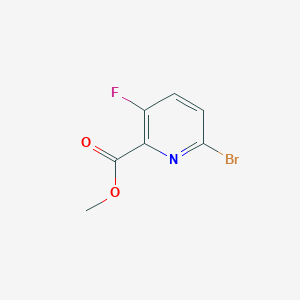

Methyl 6-bromo-3-fluoropicolinate

Descripción general

Descripción

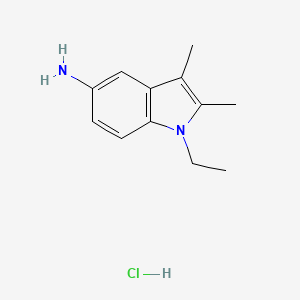

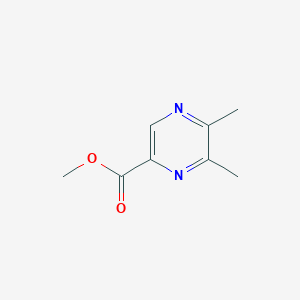

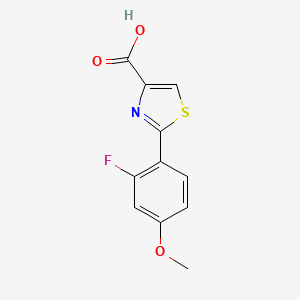

“Methyl 6-bromo-3-fluoropicolinate” is a chemical compound with the molecular formula C7H5BrFNO2 . It is a white to off-white to yellow powder or crystals .

Molecular Structure Analysis

The molecular structure of “this compound” is defined by its IUPAC name: methyl 6-bromo-3-fluoro-2-pyridinecarboxylate . The InChI code for this compound is 1S/C7H5BrFNO2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s known that bromo and fluoro groups in a molecule can act as reactive sites in various chemical reactions .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 234.02 . It is stable under normal conditions . The compound is a white to off-white to yellow solid at room temperature .Aplicaciones Científicas De Investigación

Chloride Sensitive Probes for Biological Applications

Methyl 6-bromo-3-fluoropicolinate is involved in the development of fluorescent probes for chloride ion detection in biological systems. Geddes et al. (2001) synthesized water-soluble fluorescent probes, including one with a chloride Stern–Volmer constant of 255 mol−1 dm3, which is significantly high. These probes demonstrate potential for chloride determination in biological applications due to their high fluorescence quantum yields (Geddes, Apperson, Karolin, & Birch, 2001).

Efficient Energy Conversion in Photochromic Ruthenium DMSO Complexes

In the field of photochemistry, this compound plays a role in the synthesis of photochromic compounds. Rachford, Petersen, and Rack (2006) explored the synthesis and characteristics of photochromic ruthenium DMSO complexes, which exhibited phototriggered isomerization with high quantum yields. This research highlights the utility of this compound derivatives in developing materials with efficient energy conversion capabilities (Rachford, Petersen, & Rack, 2006).

Synthesis of Novel Fluoropicolinate Herbicides

The chemical has been used in synthesizing novel herbicides. Johnson et al. (2015) developed a method to synthesize 4-amino-5-fluoropicolinates, which are potential herbicides. This method allowed for the creation of picolinic acids with various substituents that were previously inaccessible, demonstrating the versatility of this compound in agricultural chemistry (Johnson, Renga, Galliford, Whiteker, & Giampietro, 2015).

Development of Antibacterial Agents

In the medical field, derivatives of this compound have been investigated for their antibacterial properties. Hayashi et al. (2002) synthesized a series of quinolones with excellent Gram-positive and Gram-negative activity. This research underscores the potential of this compound derivatives in developing new antibacterial agents (Hayashi, Takahata, Kawamura, & Todo, 2002).

Safety and Hazards

Mecanismo De Acción

Mode of Action

It is known that fluorine substitution can dramatically influence the chemical outcome of fluoroalkylations . This could suggest that the fluorine atom in the compound might play a crucial role in its interaction with its targets.

Pharmacokinetics

It has high gastrointestinal absorption and is BBB permeant . . These properties suggest that the compound might have good bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound .

Propiedades

IUPAC Name |

methyl 6-bromo-3-fluoropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-12-7(11)6-4(9)2-3-5(8)10-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFERTYLJNAEEPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=N1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B1391434.png)